3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKSFKESJCAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include methoxylation and acylation reactions to introduce the methoxy and benzamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown potential as a pharmacological agent. It may exhibit various bioactivities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the benzamide ring, phenyl bridge, or thiazolo[5,4-b]pyridine moiety. Selected examples include:
Key Observations :
- The 3-methoxy group in the target compound contrasts with the 2,4-dimethoxy substitution in , which increases polarity but may reduce membrane permeability due to higher hydrogen bond acceptor count (6 vs. 5 in the target) .
- The 5-chloro substituent in the analog from enhances lipophilicity (XLogP ≈ 4.5 vs.
- Replacement of benzamide with benzo[d]thiazole-sulfonamide () introduces a sulfonamide group, altering solubility and kinase selectivity .
Sirtuin Modulation (Target Compound)
The target compound’s 3-methoxy group optimizes interactions with sirtuin enzymes, a class of NAD⁺-dependent deacetylases. Its 2-methyl substituent on the phenyl bridge likely stabilizes the thiazolo[5,4-b]pyridine orientation, enhancing binding affinity .
c-KIT Inhibition (Thiazolo[5,4-b]Pyridine Derivatives)
- Analogs with 3-(trifluoromethyl)phenyl groups (e.g., 6h in ) exhibit moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
- Methoxy vs. Trifluoromethyl : The target’s methoxy group (electron-donating) may favor sirtuin binding, while trifluoromethyl (electron-withdrawing) enhances kinase inhibition .
Impact of Substituent Positioning
- 2-Methoxy vs. 3-Methoxy : ’s 2-methoxy analog (CAS 902870-01-3) shows reduced sirtuin activity compared to the target’s 3-methoxy configuration, highlighting positional sensitivity .
- Chloro Substitution : The 5-chloro analog () may exhibit dual activity (sirtuin modulation and kinase inhibition) due to increased electrophilicity .
Biological Activity
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 397.5 g/mol
Structural Features
The structure consists of a thiazolo[5,4-b]pyridine moiety connected to a methoxy group and a phenyl ring, which contributes to its biological activity. The presence of the thiazole ring is significant as it has been associated with various pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways.
- Inhibition Potency : One study reported that derivatives of thiazolo[5,4-b]pyridines showed IC values as low as 3.4 nM against PI3Kα, indicating strong potential as anticancer agents .
The mechanism involves binding to the active site of PI3K, leading to the disruption of downstream signaling pathways that promote cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:
- Antibacterial Activity : It has shown efficacy against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 0.21 µM .
- Antifungal Activity : The compound also exhibits antifungal properties against Candida species and other fungi, suggesting its broad-spectrum antimicrobial potential .
Comparative Efficacy Table
Case Studies
Several studies have evaluated the biological activity of thiazolo[5,4-b]pyridine derivatives:
- Study on Anticancer Activity : A derivative exhibited an IC of 3.6 nM against PI3Kα, showcasing its potential for cancer therapy through targeted inhibition of critical pathways involved in tumor growth .
- Antimicrobial Efficacy Assessment : In vivo studies indicated that compounds similar to this compound effectively reduced bacterial load in infected models compared to control groups .
Pharmacokinetic Properties
Preliminary pharmacokinetic assessments suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds in this class, indicating their suitability for further development as therapeutic agents.
Q & A
Q. Answer :
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm aromaticity .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and thiazole C-S (~690 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 406.1) .
How can reaction yields be optimized in multi-step syntheses?
Q. Answer :
- Catalytic Optimization : Use Cu(I) catalysts for thiazole cyclization (yield improvement from 45% to 78%) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while ethanol minimizes byproducts during recrystallization .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) during cyclization reduces decomposition .
What structure-activity relationships (SAR) are observed for thiazolo[5,4-b]pyridine derivatives?
Q. Answer :
- Thiazole Core : Essential for enzyme inhibition (e.g., bacterial PPTases) due to sulfur’s electronegativity and π-deficient aromaticity .
- Methoxy Substitution : Enhances membrane permeability but reduces solubility; positional isomers (e.g., 2- vs. 3-methoxy) alter target binding .
- Phenyl Group Modifications : Electron-withdrawing groups (e.g., Cl, CF) improve antibacterial potency but increase cytotoxicity .
How can contradictions in biochemical activity data be resolved?
Q. Answer :
- Dose-Response Validation : Replicate assays (n ≥ 3) using standardized bacterial strains (e.g., S. aureus ATCC 29213) to confirm IC values .
- Off-Target Screening : Use CRISPR interference to silence putative targets (e.g., PPTases) and isolate primary mechanisms .
- Metabolomic Profiling : LC-MS/MS identifies unintended pathway modulation (e.g., fatty acid biosynthesis vs. cell wall disruption) .
What computational methods predict binding affinity to bacterial targets?
Q. Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PPTase active sites (e.g., hydrogen bonds with Arg156 and hydrophobic contacts with Phe89) .
- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-enzyme complexes; RMSD < 2.0 Å indicates robust binding .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (Hammett σ) with MIC values (R > 0.85) .
How are stability and solubility challenges addressed in formulation?
Q. Answer :
- pH Adjustments : Buffered solutions (pH 6.8–7.4) prevent amide hydrolysis .
- Co-Solvents : PEG-400 or cyclodextrins enhance aqueous solubility (from <0.1 mg/mL to ~2.5 mg/mL) .
- Lyophilization : Freeze-drying with trehalose improves shelf life (>24 months at 4°C) .
What alternative synthetic pathways exist for this compound?
Q. Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 45 min (70°C, 300 W) with comparable yields .
- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) minimizes intermediate isolation steps .
- Biocatalytic Routes : Lipase-mediated acylation (e.g., CAL-B) achieves enantioselective amide formation (ee > 95%) .
How is purity validated, and what analytical thresholds are critical?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
